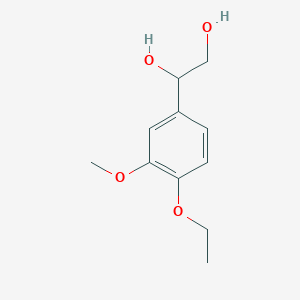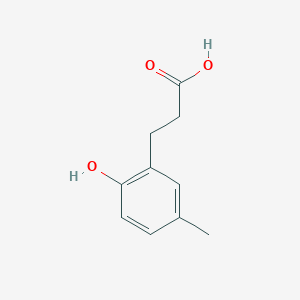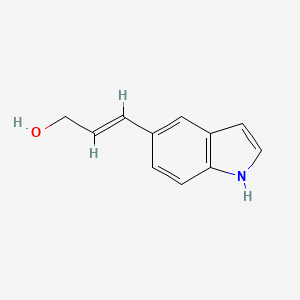
3-(1H-indol-5-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-5-yl)prop-2-en-1-ol is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
The synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography.
Industrial production methods for indole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
3-(1H-indol-5-yl)prop-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol or amine.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: Indole derivatives, including 3-(1H-indol-5-yl)prop-2-en-1-ol, have shown promise in biological studies due to their ability to interact with various biological targets. They have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. The unique properties of these compounds make them valuable in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-5-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
3-(1H-indol-5-yl)prop-2-en-1-ol can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound has a unique structure that allows for specific interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(E)-3-(1H-indol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+ |
Clé InChI |
BRWAVLKVIRPKOF-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC2=C(C=CN2)C=C1/C=C/CO |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



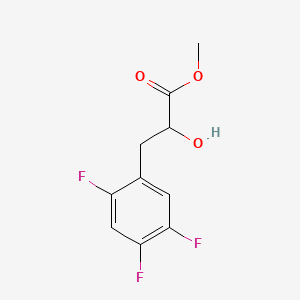


![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)



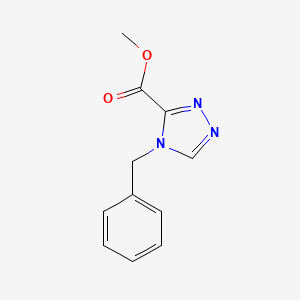
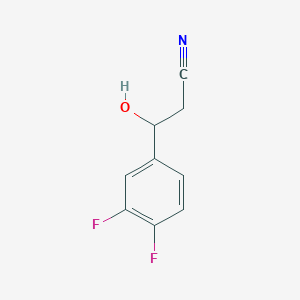
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
